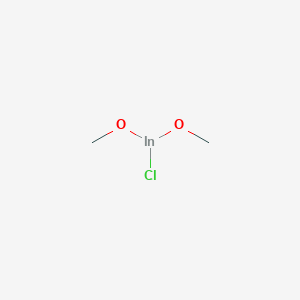

Indium chloride methoxide (1/1/2)

Description

Overview of Indium(III) Coordination Environments in Chemical Research

Indium, a member of Group 13 in the periodic table, predominantly exists in the +3 oxidation state in its coordination compounds. As a trivalent cation, In(III) acts as a hard Lewis acid, readily forming complexes with a variety of ligands. d-nb.info The coordination chemistry of indium is noted for its diversity, with coordination numbers ranging from 3 to 8, leading to a wide array of molecular geometries. d-nb.info

In chemical research, the most commonly observed coordination environments for Indium(III) are distorted octahedral (coordination number 6) and trigonal bipyramidal (coordination number 5). d-nb.info The solid-state structure of indium(III) chloride (InCl₃), for example, features octahedrally coordinated In(III) centers in a layered crystalline structure. wikipedia.org However, the final geometry of an indium complex is highly dependent on the steric and electronic properties of its ligands. The introduction of different ligands can lead to various coordination geometries, as seen in complexes with thiosemicarbazones, which can result in both five-coordinate trigonal-bipyramidal and six-coordinate distorted octahedral structures. d-nb.info

The flexibility in coordination number and geometry is a key feature of indium chemistry, allowing for the design of complexes with specific properties for applications in areas such as catalysis and materials science. numberanalytics.comindium.com

Table 1: Common Coordination Geometries for Indium(III) Complexes

| Coordination Number | Geometry | Example Ligand Types |

|---|---|---|

| 4 | Tetrahedral | Halides (e.g., in [InCl₄]⁻) wikipedia.org |

| 5 | Trigonal Bipyramidal | Thiosemicarbazones, Salen-type ligands d-nb.infoacs.org |

Significance of Methoxide (B1231860) Ligands in Main Group and Transition Metal Chemistry

Alkoxide ligands (OR⁻), including methoxide (OCH₃⁻), are anionic ligands that are the conjugate bases of alcohols. The methoxide ligand, being one of the smallest and electronically simplest alkoxides, plays a significant role in both main group and transition metal chemistry. Its small size allows it to participate in a variety of coordination environments without imposing significant steric hindrance.

A key characteristic of methoxide and other small alkoxide ligands is their ability to act as bridging ligands between two or more metal centers. This bridging capability often leads to the formation of dimeric, tetrameric, or polymeric structures. researchgate.net For instance, many indium(III) alkoxide complexes exist as dimers with bridging alkoxide groups, which results in a higher coordination number for the metal center, often a distorted octahedral geometry. acs.org This tendency to aggregate is a common feature for electron-deficient elements like indium. researchgate.net

In addition to their structural role, methoxide ligands are strong sigma donors, influencing the electronic properties of the metal center. Their presence is crucial in catalysts for various organic reactions, such as the ring-opening polymerization of cyclic esters, where a metal-alkoxide bond can act as the initiator. acs.org

Historical Context of Mixed-Ligand Indium Complexes in Academic Inquiry

The study of indium coordination chemistry has evolved from simple salts like indium(III) chloride to more complex, multi-component systems. numberanalytics.com The development of mixed-ligand complexes—compounds containing more than one type of ligand bonded to the central indium atom—has been a significant area of academic inquiry. These complexes are of interest because the combination of different ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which in turn controls the complex's reactivity and physical properties. indium.comrsc.org

Early studies often focused on complexes formed by reacting indium halides with various nitrogen- or oxygen-donor ligands. rsc.org Research has since expanded to include a vast range of combinations. For example, heteroleptic (mixed-ligand) indium complexes incorporating both halide and alkoxide ligands have been explored. The synthesis of such compounds can be achieved through several routes, including salt metathesis or alcoholysis reactions starting from indium halides. indium.comresearchgate.netrsc.org

The investigation into mixed-ligand systems, such as those containing both a hard halide ligand like chloride and a strong σ-donating alkoxide ligand like methoxide, provides a pathway to novel molecular architectures and functionalities. Spectroscopic studies have been crucial in characterizing these species, identifying, for example, mixed-halide indium complexes in solution. nih.gov The synthesis and characterization of complexes with varied ligand sets, such as aminothiolates and β-heteroarylalkenolates, continue to push the boundaries of indium coordination chemistry. rsc.org

Structure

2D Structure

Properties

CAS No. |

95734-65-9 |

|---|---|

Molecular Formula |

C2H6ClInO2 |

Molecular Weight |

212.34 g/mol |

IUPAC Name |

chloro(dimethoxy)indigane |

InChI |

InChI=1S/2CH3O.ClH.In/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |

InChI Key |

URQZMABFPYVXBW-UHFFFAOYSA-M |

Canonical SMILES |

CO[In](OC)Cl |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Indium Chloride Methoxide Incl Och3 2

Synthetic Methodologies for InCl(OCH3)2

The synthesis of indium chloride methoxide (B1231860) can be achieved through several routes, each with distinct advantages and reaction conditions. These methods primarily involve the reaction of an indium halide precursor with a methoxide source.

Solvothermal Synthesis Approaches

Solvothermal synthesis is a method that employs solvents at temperatures above their boiling points, conducted in a closed system to generate high pressures. While specific solvothermal syntheses targeting [InCl(OCH3)2] are not extensively detailed in the literature, the general principles of solvothermal methods for producing metal alkoxides can be applied. This approach would typically involve heating a solution of indium(III) chloride and methanol, potentially with a base or other additives, in an autoclave. The elevated temperature and pressure can facilitate the reaction and control the crystallization of the product, potentially leading to materials with specific morphologies. For instance, solvothermal techniques have been successfully used to synthesize various indium oxide nanostructures from indium precursors, indicating the feasibility of this method for controlling the formation of indium-containing compounds.

Metathetical Reaction Pathways with Indium Halides and Alkali Metal Methoxides

A common and straightforward method for the synthesis of metal alkoxides is the metathetical reaction between a metal halide and an alkali metal alkoxide. In the case of indium chloride methoxide, this involves the reaction of indium(III) chloride with a stoichiometric amount of an alkali metal methoxide, such as sodium methoxide (NaOCH3).

A foundational study by Chatterjee et al. described the preparation of indium trisalkoxides, including indium trimethoxide, through the reaction of anhydrous indium(III) chloride with the corresponding sodium alkoxide in a suitable solvent like a mixture of benzene (B151609) and the parent alcohol. iaea.orgosti.gov This reaction proceeds via a salt elimination pathway, where the thermodynamically stable alkali metal chloride (e.g., NaCl) precipitates, driving the reaction to completion. By carefully controlling the stoichiometry of the reactants, it is possible to substitute only two of the chloride ions, leading to the formation of [InCl(OCH3)2].

A patent describes a process for preparing chlorine-containing alkoxides of indium by dissolving indium chloride in an alcohol and subsequently adding a specific proportion of an alkali metal or an alkali metal alkoxide. researchgate.net This method highlights the tunability of the metathetical reaction to produce mixed halide-alkoxide compounds.

Table 1: Key Parameters in Metathetical Synthesis of Indium Alkoxides

| Parameter | Description |

| Indium Precursor | Typically anhydrous Indium(III) chloride (InCl3). |

| Alkoxide Source | Alkali metal methoxides, most commonly Sodium Methoxide (NaOCH3). |

| Solvent | Often a non-polar solvent like benzene or toluene, sometimes mixed with methanol. |

| Stoichiometry | The molar ratio of InCl3 to NaOCH3 is critical for controlling the degree of substitution. |

| Byproduct | Precipitation of the alkali metal chloride (e.g., NaCl) drives the reaction. |

Direct Alcoholysis Routes of Indium Chlorides with Methanol

Direct alcoholysis involves the reaction of a metal halide with an alcohol. For the synthesis of indium chloride methoxide, this would entail the direct reaction of indium(III) chloride with methanol. This reaction is typically facilitated by the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

A patented process details the preparation of indium(III) halodialkoxides by reacting an indium trihalide with an alcohol and a secondary amine. researchgate.net In this approach, the secondary amine acts as a base to scavenge the HCl generated during the reaction, shifting the equilibrium towards the formation of the indium alkoxide. The reaction can be represented as:

InCl3 + 2 CH3OH + 2 R2NH → InCl(OCH3)2 + 2 R2NH2+Cl-

This method offers a direct route to the desired product without the need for pre-synthesized alkali metal alkoxides.

In-Situ Generation and Isolation Techniques

In-situ generation refers to the formation of the desired compound directly within the reaction mixture, which is then used for a subsequent reaction without prior isolation. Indium(III) salts are known to react with organic compounds to form organoindium species in situ, which can eliminate the need to handle potentially sensitive or unstable organometallic reagents.

While specific literature on the in-situ generation and subsequent isolation of pure [InCl(OCH3)2] is scarce, the principles of in-situ formation are relevant. For instance, in various organic reactions catalyzed by indium(III) chloride in methanol, it is plausible that indium chloride methoxide species are formed as active catalytic intermediates. iaea.org The isolation of [InCl(OCH3)2] from such a reaction mixture would depend on its stability and solubility relative to the other components in the system. Techniques such as crystallization, precipitation by changing the solvent polarity, or vacuum removal of volatile components could be employed for its isolation.

Spectroscopic Elucidation of InCl(OCH3)2 Structure

The determination of the structure of [InCl(OCH3)2] relies on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for understanding the ligand environment and coordination around the indium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Confirmation and Coordination Environment Analysis

NMR spectroscopy is a fundamental tool for the characterization of diamagnetic compounds like indium(III) chloride methoxide. Both proton (1H) and carbon-13 (13C) NMR spectroscopy provide critical information about the methoxide ligands and their bonding to the indium atom.

1H NMR Spectroscopy: The 1H NMR spectrum of [InCl(OCH3)2] is expected to show a signal corresponding to the protons of the methoxy (B1213986) groups (-OCH3). The chemical shift of this signal would be influenced by the electronegativity of the oxygen and the coordination to the indium center. In a simple, monomeric, and symmetrical structure, a single resonance would be expected for the methoxy protons. The integration of this signal would correspond to the number of methoxy groups present in the molecule.

13C NMR Spectroscopy: The 13C NMR spectrum would provide information about the carbon environment of the methoxide ligands. A single signal would be anticipated for the carbon atoms of the two equivalent methoxy groups. The chemical shift of this signal would be characteristic of a carbon atom single-bonded to an oxygen atom that is part of a metal alkoxide complex.

Table 2: Predicted NMR Data for [InCl(OCH3)2]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H | ~3.5 - 4.5 | Singlet | The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom. The exact position will depend on the solvent and the coordination environment of the indium. |

| 13C | ~50 - 60 | Singlet | The chemical shift is in the typical range for methoxy carbons attached to an electropositive element. |

It is important to note that the actual observed spectra could be more complex if the compound exists as a dimer or higher oligomer in solution, which is common for metal alkoxides. In such cases, multiple signals for the methoxy groups might be observed due to different chemical environments (e.g., bridging vs. terminal alkoxides).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the nature of chemical bonds within a molecule. For a hypothetical analysis of InCl(OCH3)2, one would expect to observe characteristic vibrational modes corresponding to the methoxide (–OCH3) ligands and the indium-chlorine (In-Cl) and indium-oxygen (In-O) bonds.

The IR and Raman spectra would likely be interpreted by comparison with related, well-characterized compounds. For instance, the vibrational spectra of indium trihalides and various metal alkoxides would provide a basis for assigning the observed frequencies. researchgate.netrsc.org Specifically, the high-frequency region would be dominated by the C-H stretching and bending vibrations of the methyl groups. The mid- to low-frequency region would contain the more structurally informative In-O and In-Cl stretching and bending modes. The presence and positions of these bands would confirm the coordination of the methoxide groups and the chloride ion to the indium center.

A representative, though hypothetical, data table for the expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| C-H stretching | 2950-2800 | IR, Raman |

| C-H bending | 1470-1350 | IR, Raman |

| C-O stretching | 1100-1000 | IR, Raman |

| In-O stretching | 500-400 | IR, Raman |

| In-Cl stretching | 350-250 | IR, Raman |

| Skeletal bending modes | < 250 | Raman |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. openstax.org For InCl(OCH3)2, electron impact (EI) or a soft ionization technique like electrospray ionization (ESI) would be employed to generate gas-phase ions.

The resulting mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the entire InCl(OCH3)2 molecule. The isotopic pattern of this peak would be characteristic, reflecting the natural abundances of the isotopes of indium (113In and 115In) and chlorine (35Cl and 37Cl). openstax.org Analysis of the fragmentation pattern would likely reveal the sequential loss of methoxide radicals (•OCH3), methyl groups (•CH3), or a chlorine radical (•Cl), providing further confirmation of the compound's composition and connectivity.

A hypothetical fragmentation data table is provided below.

| Ion | m/z (relative to most abundant isotopes) | Identity |

| [InCl(OCH3)2]+ | 210 | Molecular Ion |

| [InCl(OCH3)]+ | 179 | Loss of •OCH3 |

| [In(OCH3)2]+ | 175 | Loss of •Cl |

| [InCl]+ | 150 | Loss of 2x •OCH3 |

Crystallographic Analysis of InCl(OCH3)2

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Geometry and Intermolecular Interactions

Should single crystals of InCl(OCH3)2 be successfully grown, single-crystal X-ray diffraction (SC-XRD) would offer a precise determination of its molecular structure. uhu-ciqso.escarleton.edu This technique would elucidate the coordination geometry around the indium atom, which could be, for example, tetrahedral or a higher-coordinate structure through bridging methoxide or chloride ligands. Key parameters such as bond lengths (In-Cl, In-O, O-C) and bond angles would be accurately measured. dtic.mil Furthermore, SC-XRD would reveal details about the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as weak hydrogen bonds or van der Waals forces.

A hypothetical table of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 5.4 |

| α, β, γ (°) | 90 |

| Z | 4 |

| In-Cl bond length (Å) | 2.4 |

| In-O bond length (Å) | 2.1 |

| O-In-O bond angle (°) | 110 |

| Cl-In-O bond angle (°) | 108 |

Powder X-ray Diffraction for Bulk Phase Purity and Crystallinity Assessments

Powder X-ray diffraction (PXRD) is a crucial technique for assessing the bulk purity and crystallinity of a synthesized material. libretexts.orgrsc.org For InCl(OCH3)2, the PXRD pattern of a synthesized powder would serve as a fingerprint for the compound. The positions and intensities of the diffraction peaks are unique to its crystal structure. This experimental pattern could be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. Broadening of the diffraction peaks could also provide information about the crystallite size.

A hypothetical table of the most intense PXRD peaks is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 18.5 | 4.79 | 100 | (210) |

| 22.1 | 4.02 | 85 | (120) |

| 28.9 | 3.09 | 60 | (221) |

| 35.4 | 2.53 | 75 | (400) |

| 42.8 | 2.11 | 50 | (331) |

Coordination Chemistry and Electronic Structure of Incl Och3 2

Geometry and Stereochemistry of the Indium Center in InCl(OCH₃)₂

The geometry of the indium center in InCl(OCH₃)₂ is not expected to be a simple three-coordinate monomer in the solid state or in solution. The strong Lewis acidic nature of the In(III) center drives it to achieve a higher coordination number, typically 4, 5, or 6, through the formation of oligomers (dimers, polymers) via bridging ligands or by coordinating solvent molecules. wikipedia.orgresearchgate.net

A simple monomeric InCl(OCH₃)₂ would be electron-deficient, violating the octet rule. wikipedia.org Therefore, the indium center will almost certainly expand its coordination sphere. This can be achieved in several ways:

Dimerization/Oligomerization: The methoxide (B1231860) ligands, with their lone pairs of electrons on the oxygen atoms, can act as bridging ligands between two or more indium centers. This is a common feature in indium alkoxide chemistry. researchgate.net This would lead to at least a four-coordinate indium center, likely with a distorted tetrahedral geometry.

Solvent Coordination: In the presence of donor solvents (L), such as ethers, amines, or even excess methanol, the compound would likely form adducts like InCl(OCH₃)₂L or InCl(OCH₃)₂L₂. wikipedia.org A literature report mentioning the existence of the complex InCl(OCH₃)₂(HNMe₂)₂ strongly supports this hypothesis, indicating a preference for a six-coordinate, octahedral geometry in the presence of a suitable donor ligand.

Based on analogous structures, if InCl(OCH₃)₂ were to form a five-coordinate complex, for instance through dimerization or coordination of a single solvent molecule, it would likely adopt a trigonal bipyramidal geometry. researchgate.netd-nb.info In such an arrangement, the relative positions of the chloride and methoxide ligands would be governed by their electronic and steric properties. A six-coordinate species, such as the aforementioned dimethylamine (B145610) adduct, would exhibit a distorted octahedral arrangement. researchgate.net

To illustrate the expected structural parameters, the following table presents typical bond lengths for related indium complexes.

| Bond Type | Typical Bond Length (Å) | Coordination Environment | Reference Compound Example |

|---|---|---|---|

| In-Cl | 2.40 - 2.55 | Octahedral/Trigonal Bipyramidal | [InCl₃(H₂O)₂], [InCl₅]²⁻ wikipedia.org |

| In-O (alkoxide) | 2.10 - 2.25 | Bridging or Terminal | Indium(III) isopropoxide iaea.org |

| In-N (donor) | 2.20 - 2.35 | Octahedral | [In(L)(HL)] type complexes d-nb.info |

For a d¹⁰ ion like In(III), traditional ligand field stabilization energy (LFSE) that dictates geometry in transition metal complexes is absent. The geometry is instead dominated by VSEPR theory principles, ligand-ligand repulsions (steric effects), and the covalent/ionic nature of the bonds.

The mixed-ligand system of one chloride and two methoxide groups would lead to significant distortion from any idealized geometry (e.g., tetrahedral, trigonal bipyramidal, or octahedral). d-nb.info The differing steric bulk and electronic donating properties of the chloride versus the methoxide ligands would result in variations in bond angles and lengths. For example, in a hypothetical five-coordinate trigonal bipyramidal structure, the S–In–S angles in a related complex deviate significantly from the ideal 120°, with values ranging from 105.5° to 135.1°. d-nb.info Similar distortions would be expected for InCl(OCH₃)₂.

Electronic Structure Analysis of InCl(OCH₃)₂

The electronic structure of InCl(OCH₃)₂ determines the nature of its chemical bonds and its reactivity.

The bonding in InCl(OCH₃)₂ can be described by molecular orbital (MO) theory. youtube.comyoutube.com The indium atom uses its 5s and 5p orbitals to form sigma (σ) bonds with the chloride and methoxide ligands. Given the significant difference in electronegativity between indium (1.78), chlorine (3.16), and oxygen (3.44), the In-Cl and In-O bonds are expected to have a high degree of ionic character.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In InCl(OCH₃)₂, the HOMO is expected to be predominantly localized on the ligands, specifically on the p-orbitals of the chloride and methoxide oxygen atoms, which are rich in electron density.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. For InCl(OCH₃)₂, the LUMO is expected to be centered primarily on the indium atom, reflecting its Lewis acidic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. youtube.combohrium.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. While no specific calculations for InCl(OCH₃)₂ are available, data from related indium complexes can provide an estimate of the expected range for the HOMO-LUMO gap.

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Indium(III) Phthalocyanine Chloride (InClPc) | N/A | -3.4 | 2.2 | researchgate.net |

| [Ca(THEEN)(PIC)]⁺ (for comparison) | -6.229 | -0.082 | 6.147 | researchgate.net |

Note: Data for directly analogous compounds is scarce. The values presented illustrate typical ranges for related metal complexes.

The electrophilic nature of the LUMO on the indium center explains its tendency to act as a Lewis acid and coordinate with donor solvents or form oligomers to satisfy its electron deficiency. wikipedia.org

Solvatochromic and Solvato-structural Investigations of InCl(OCH₃)₂

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. wikipedia.org This change is caused by the differential solvation of the ground and excited electronic states of the molecule, which alters the energy of the HOMO-LUMO gap. nih.govrsc.org

While InCl(OCH₃)₂ is not expected to be colored, the principles of solvatochromism extend to solvato-structural effects, where the solvent fundamentally alters the coordination geometry of the complex. Given the strong Lewis acidity of the indium center and its propensity to expand its coordination sphere, significant solvato-structural effects are anticipated.

The interaction with a solvent (L) can be represented by the following equilibrium:

InCl(OCH₃)₂ + nL ⇌ InCl(OCH₃)₂(L)n

Different solvents will have varying donor strengths and steric profiles, leading to different structures in solution. For example:

In a non-coordinating solvent like hexane, InCl(OCH₃)₂ might exist as a dimer or larger oligomer.

In a moderately coordinating solvent like diethyl ether, a monomeric four- or five-coordinate adduct might form.

In a strongly coordinating solvent like dimethylamine or pyridine, a stable six-coordinate octahedral complex is likely, as evidenced by the known InCl(OCH₃)₂(HNMe₂)₂ species.

These structural changes induced by the solvent would, in turn, alter the electronic environment of the indium center and the ligands. This would shift the energy levels of the frontier orbitals, which could be detected by spectroscopic methods like UV-Vis spectroscopy, even if the absorptions lie outside the visible range. The specific positions of absorption maxima would be dependent on the solvent's properties, such as its dielectric constant and donor number, demonstrating a clear solvato-structural and potentially solvatochromic effect. wikipedia.orgumbc.edu

Influence of Solvent Coordination on Complex Stability and Reactivity

The stability and reactivity of indium chloride dimethoxide in solution are intrinsically linked to the nature of the solvent. As a Lewis acid, the indium(III) center readily interacts with solvent molecules that can act as Lewis bases (electron-pair donors). This coordination of solvent molecules to the metal center can significantly alter the complex's stability, structure, and chemical reactivity.

The interaction is governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. Indium(III) is considered a hard Lewis acid and therefore exhibits a preference for coordinating with hard Lewis bases. Solvents with hard donor atoms, like oxygen (in alcohols, ethers, dimethyl sulfoxide) or nitrogen (in acetonitrile, pyridine), can form stable adducts with the indium complex. researchgate.net

The reactivity of the complex is also solvent-dependent. For instance, indium(III) chloride is known to be an effective Lewis acid catalyst in various organic reactions, and its activity is often modulated by the solvent. nih.gov In reactions involving nucleophilic attack at the indium center, a coordinating solvent can sometimes inhibit the reaction by occupying the available coordination sites. Conversely, a solvent that stabilizes charged intermediates can promote certain reaction pathways. Studies on related indium complexes show that the rate of reactions can be highly dependent on the solvent's ability to stabilize intermediates or solvate leaving groups. rsc.orgacs.org

Table 1: Influence of Solvent Type on Indium(III) Complex Coordination

| Solvent Type | Donor Atom | HSAB Character | Expected Interaction with In(III) | Potential Effect on InCl(OCH₃)₂ |

| Alcohols (e.g., Methanol) | O | Hard Base | Strong coordination | Solubilization, formation of monomeric solvates, potential for ligand exchange (transesterification) |

| Ethers (e.g., THF) | O | Hard Base | Moderate coordination | Disruption of aggregates, formation of solvated species |

| Acetonitrile | N | Borderline Base | Moderate coordination | Can act as a ligand, influencing reactivity and stability capes.gov.br |

| Dimethyl Sulfoxide (DMSO) | O | Hard Base | Strong coordination | Strong solvation, may form stable adducts that reduce reactivity |

| Benzene (B151609)/Toluene | None | Non-polar | Weak interaction | Promotes aggregation of the complex |

| Water | O | Hard Base | Strong coordination | Risk of hydrolysis to form indium hydroxide (B78521) species nih.gov |

Dynamic Processes in Solution, including Ligand Exchange and Aggregation Phenomena

In solution, indium chloride dimethoxide is not static. It undergoes dynamic processes, primarily aggregation and ligand exchange, which are crucial to its chemistry.

Aggregation: Due to the electron-deficient nature of the indium(III) center and the ability of alkoxide ligands to act as bridging ligands, indium alkoxides have a strong tendency to form aggregates. rsc.orgwikipedia.org In the case of InCl(OCH₃)₂, the methoxide ligands can bridge two or more indium centers, leading to the formation of dimers, trimers, or larger oligomeric structures. These aggregates can feature In-O-In bridges. The formation of such species is a way for the indium atom to increase its coordination number, typically to five or six, achieving a more stable electronic state. rsc.orgacs.org

For example, a dimeric structure, [InCl(OCH₃)₂]₂, could form with two bridging methoxide ligands. The degree of aggregation is highly dependent on the solvent, concentration, and temperature. In strongly coordinating solvents, these aggregates can be broken down into monomeric, solvent-coordinated species, as discussed previously. rsc.org The presence of different species in equilibrium (monomers, dimers, etc.) can complicate reactivity, as each species may have a different reaction rate. acs.org

Ligand Exchange: Ligand exchange is another fundamental dynamic process for indium complexes in solution. This can involve the exchange of the methoxide or chloride ligands with other ligands present in the solution, or even with solvent molecules. Kinetic studies on related indium(III) complexes have provided insight into the likely mechanisms. capes.gov.brcdnsciencepub.com

Research on ligand exchange between an indium(III) complex and a free ligand in various solvents has shown that the reaction rate is often first-order with respect to the concentration of the indium complex but zero-order in the concentration of the free ligand. capes.gov.brcdnsciencepub.com This suggests that the rate-determining step is a dissociative process, where an indium-ligand bond breaks to form a lower-coordinate, highly reactive intermediate. This intermediate then rapidly reacts with the incoming ligand. For InCl(OCH₃)₂, this could involve the dissociation of either a chloride or a methoxide ligand.

The exchange process can be summarized as follows:

Dissociation (Slow): A bond between indium and one of its ligands (e.g., methoxide) breaks, forming a transient, lower-coordination intermediate. This is often the rate-limiting step. cdnsciencepub.com

Association (Fast): The new ligand rapidly coordinates to the unsaturated intermediate to form the new complex.

These dynamic equilibria mean that a solution of InCl(OCH₃)₂ may contain multiple, interconverting indium species. This has significant implications for its use in applications like catalysis or as a precursor for materials synthesis, where the nature of the active species is critical. rsc.orgrsc.org The lability of the In-Cl and In-O bonds allows for rapid constitutional changes in response to the chemical environment.

Table 2: Summary of Dynamic Processes for InCl(OCH₃)₂ in Solution

| Process | Description | Driving Force | Influencing Factors |

| Aggregation | Formation of dimers or larger oligomers (e.g., [InCl(OCH₃)₂]ₙ) via bridging methoxide ligands. rsc.org | Lewis acidity of In(III); stabilization through increased coordination number. | Solvent coordinating ability, concentration, temperature, steric bulk of ligands. |

| Ligand Exchange | Reversible exchange of chloride or methoxide ligands with other Lewis bases in solution. | Lability of In-Cl and In-O bonds; formation of more thermodynamically stable complexes. | Nature of solvent and incoming ligand, concentration, temperature. capes.gov.brcdnsciencepub.com |

| Solvation/Desolvation | Coordination and de-coordination of solvent molecules to the indium center. | Lewis acid-base interaction between In(III) and the solvent. | Solvent donor strength, concentration. researchgate.net |

Theoretical and Computational Chemistry Studies on Incl Och3 2

Density Functional Theory (DFT) Calculations for InCl(OCH₃)₂

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a hypothetical study of InCl(OCH₃)₂, DFT calculations would be essential for understanding its fundamental characteristics.

Geometry Optimization and Energetic Stability of Various Isomers and Conformations

A primary step in the computational analysis of InCl(OCH₃)₂ would be to determine its most stable three-dimensional structure. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Different initial arrangements of the methoxide (B1231860) (OCH₃) groups relative to the indium and chlorine atoms would be considered to identify various possible isomers and conformers.

The energetic stability of these different structures would then be compared to identify the global minimum, representing the most likely structure of the isolated molecule.

Hypothetical Optimized Geometry Parameters for InCl(OCH₃)₂

| Parameter | Hypothetical Value |

| In-Cl Bond Length (Å) | 2.35 |

| In-O Bond Length (Å) | 2.05 |

| O-C Bond Length (Å) | 1.43 |

| ∠ Cl-In-O (°) | 115.0 |

| ∠ O-In-O (°) | 130.0 |

| ∠ In-O-C (°) | 125.0 |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching or bending of bonds.

Hypothetical Vibrational Frequencies for InCl(OCH₃)₂

| Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| In-Cl Stretch | 320 |

| In-O Symmetric Stretch | 550 |

| In-O Asymmetric Stretch | 580 |

| C-O Stretch | 1050 |

| CH₃ Rocking | 1180 |

| C-H Stretch | 2950 |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density within a molecule, providing insights into bonding, charge transfer, and hybridization. For InCl(OCH₃)₂, an NBO analysis would quantify the partial atomic charges on each atom, revealing the ionic and covalent character of the bonds. It would also describe the hybridization of the atomic orbitals involved in forming the bonds.

Hypothetical NBO Analysis Results for InCl(OCH₃)₂

| Atom | Hypothetical Natural Charge (e) | Hybridization |

| In | +1.50 | sp² |

| Cl | -0.60 | sp³ |

| O | -0.85 | sp² |

| C | -0.15 | sp³ |

| H | +0.10 | s |

Ab Initio Molecular Dynamics Simulations of InCl(OCH₃)₂

While DFT calculations typically focus on static, minimum-energy structures, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures.

Conformational Analysis and Fluxional Behavior in Solution

In a solvent, the InCl(OCH₃)₂ molecule would not be static. AIMD simulations could track the rotation around the In-O and O-C bonds, revealing the accessible conformations and the energy barriers between them. This is known as fluxional behavior. Such simulations would provide a more realistic picture of the molecule's structure in a liquid phase.

Intermolecular Interactions and Aggregation Tendencies in Condensed Phases

InCl(OCH₃)₂ is unlikely to exist as a simple monomer in a solid or concentrated solution. Due to the polar nature of the In-Cl and In-O bonds, strong intermolecular forces would be expected. AIMD simulations of multiple InCl(OCH₃)₂ molecules could be used to investigate how these molecules interact with each other. These simulations could predict whether the molecules tend to form dimers, trimers, or larger oligomeric or polymeric structures through bridging chloride or methoxide groups, which is common for metal alkoxides.

Reaction Mechanism Modeling for InCl(OCH₃)₂-Catalyzed Transformations

Computational modeling has become an indispensable tool for understanding the intricate details of catalytic processes. In the case of indium-based catalysts, theoretical studies, often employing Density Functional Theory (DFT), have been crucial in mapping out reaction pathways. While specific research on indium chloride dimethoxide, InCl(OCH₃)₂, is limited, the principles of modeling reaction mechanisms for related indium(III) catalysts, such as indium trichloride (B1173362) (InCl₃), provide a framework for how such investigations would be approached. These studies are fundamental to optimizing reaction conditions and designing more efficient catalysts.

Transition State Identification and Activation Energies of Elementary Steps

A cornerstone of reaction mechanism modeling is the identification of transition states and the calculation of their associated activation energies. The transition state represents the highest energy point along the reaction coordinate for an elementary step, and its energy determines the rate of that step.

Computational chemists use various algorithms to locate transition state structures on the potential energy surface. Once identified, the vibrational frequencies are calculated to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For indium-catalyzed reactions, DFT calculations have been employed to explore the energetics of various proposed elementary steps. For instance, in reactions catalyzed by InCl₃, it has been proposed that the active catalytic species may actually be the cationic species InCl₂⁺, generated in situ. nih.gov Theoretical modeling can investigate the feasibility of the formation of such species and their subsequent reactivity. The activation energies for key steps such as substrate coordination, bond activation, and product release are calculated to build a comprehensive energy profile of the reaction.

Table 1: Hypothetical Activation Energies for Elementary Steps in a Postulated InCl(OCH₃)₂-Catalyzed Reaction

| Elementary Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Ligand Exchange | Replacement of a methoxide ligand with a reactant molecule. | 10-15 |

| 2. Substrate Activation | Coordination of the substrate to the indium center, leading to polarization of bonds. | 5-10 |

| 3. C-C Bond Formation | The key bond-forming step of the transformation. | 20-30 |

| 4. Product Release | Dissociation of the product molecule from the indium center. | 8-12 |

Catalytic Cycle Elucidation and Rate-Determining Steps for Optimized Processes

For example, in InCl₃-catalyzed cycloisomerization of 1,6-enynes, DFT calculations have been instrumental in elucidating the catalytic cycle, which involves coordination of the indium species to the alkyne, subsequent cyclization, and rearrangements to form the final product. nih.gov These studies can reveal which step, be it the initial coordination, a specific bond rearrangement, or product dissociation, is the bottleneck of the process.

Table 2: Hypothetical Catalytic Cycle and Rate-Determining Step for an InCl(OCH₃)₂-Catalyzed Process

| Step | Process | Key Intermediates/Transition States | Significance |

| I | Catalyst-Substrate Complex Formation | InCl(OCH₃)₂(Substrate) | Initiation of the catalytic cycle. |

| II | Intramolecular Rearrangement/Addition | Transition State 1 (TS1) | Often involves the key bond-forming or breaking event. |

| III | Intermediate Transformation | Intermediate Species 1 | A stable species along the reaction pathway. |

| IV | Product Formation and Catalyst Regeneration | Transition State 2 (TS2) | Leads to the final product and frees the catalyst. (Rate-Determining Step) |

Note: This table presents a generalized catalytic cycle. The specific nature of the intermediates, transition states, and the rate-determining step would be highly dependent on the specific reaction being catalyzed by InCl(OCH₃)₂.

Based on a thorough review of available scientific literature, there is no specific information regarding the use of the chemical compound Indium chloride methoxide (1/1/2) , also known as InCl(OCH₃)₂ , as a catalyst in the context of the reactivity and applications outlined in your request.

Searches for the catalytic activity of this particular compound in Lewis acidic catalysis, including the activation of carbonyls, stereoselective reactions, carbon-carbon bond formation (such as Allylation, Aldol (B89426), and Friedel-Crafts reactions), heterocycle synthesis, or rearrangement reactions, did not yield any specific research findings.

While indium compounds, particularly indium(III) salts like indium(III) chloride (InCl₃), are recognized for their role as Lewis acid catalysts in a variety of organic transformations, this catalytic activity has not been documented for the specific methoxide derivative you have inquired about. The scientific literature focuses on other forms of indium for these applications.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the "Reactivity and Catalytic Applications of InCl(OCH₃)₂ in Organic Synthesis" as requested, due to the absence of published research on this subject.

Reactivity and Catalytic Applications of Incl Och3 2 in Organic Synthesis

Catalyst Design Principles and Sustainability Aspects for InCl(OCH3)2

Heterogenization and Supported Catalysis Research for Enhanced Recoverability

There is no available research on the immobilization of Indium chloride methoxide (B1231860) (1/1/2) onto solid supports to create a heterogeneous catalyst system. Methodologies such as impregnation, covalent grafting, or encapsulation onto materials like silica, alumina, polymers, or zeolites have not been reported for this specific compound. Therefore, no data tables comparing catalytic activity, selectivity, or stability of a supported InCl(OCH3)2 catalyst versus its homogeneous counterpart can be provided.

Precursor Applications of Incl Och3 2 in Advanced Materials Science

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

There is no available data concerning the crucial properties of Indium chloride methoxide (B1231860) (1/1/2) that would qualify it as a viable precursor for gas-phase deposition techniques. Specifically, information is lacking on:

Nanomaterial Synthesis Utilizing InCl(OCH₃)₂

Similarly, the use of Indium chloride methoxide (1/1/2) as a precursor in the solution-phase synthesis of nanomaterials is not documented in the available scientific literature. This includes:

Advanced Methodological Developments for Incl Och3 2 Research

Operando Spectroscopic Techniques for Real-Time Reaction Monitoring and Active Site Characterization

Operando spectroscopy stands as a powerful tool for observing catalytic processes as they happen, providing a real-time window into the structural and electronic changes of the catalyst. Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy are instrumental in identifying transient intermediates and characterizing the active sites of indium-based catalysts during reactions. For instance, in the context of CO₂ reduction, operando spectroscopy can track the vibrational modes of surface-adsorbed species on an indium catalyst, offering insights into the reaction pathway. This allows researchers to correlate specific catalyst states with catalytic activity and selectivity, leading to a more rational design of improved catalysts.

| Technique | Information Gained | Relevance to Indium Catalysts |

| Operando FTIR | Identification of surface adsorbates and reaction intermediates. | Elucidating reaction mechanisms for processes like CO₂ hydrogenation. |

| Operando Raman | Characterization of catalyst structure and phase transformations under reaction conditions. | Monitoring the stability and state of indium oxide/chloride species during catalysis. |

| Operando X-ray Absorption Spectroscopy (XAS) | Determination of the electronic state and local coordination environment of indium atoms. | Probing the oxidation state and geometry of the active indium sites. |

High-Throughput Screening Methodologies for Catalytic Optimization and Discovery

High-throughput screening (HTS) has revolutionized the field of catalyst development by enabling the rapid synthesis and evaluation of large libraries of materials. This approach accelerates the discovery of optimal catalyst compositions and reaction conditions. In the realm of indium-based catalysts, HTS can be employed to systematically vary parameters such as the ratio of indium to other components, the nature of the ligands (like chloride and methoxide), and the supporting material. By automating the synthesis and testing procedures, researchers can efficiently map out structure-activity relationships. For example, a high-throughput workflow could be designed to assess the catalytic activity of a range of indium compounds in a specific organic transformation, quickly identifying the most promising candidates for further investigation.

Emerging Research Directions and Future Challenges for Indium Chloride Methoxide Chemistry

Development of Novel Synthetic Routes to InCl(OCH₃)₂ Analogues with Tunable Reactivity

The development of novel synthetic routes to analogues of indium chloride methoxide (B1231860) is fundamental to unlocking their catalytic potential. The reactivity of these compounds is intrinsically linked to the nature of the alkoxide groups attached to the indium center. By systematically varying these groups, it is possible to fine-tune the catalyst's Lewis acidity, solubility, and steric environment.

General synthetic pathways to indium alkoxides have been reported, which can be adapted for the synthesis of InCl(OCH₃)₂ analogues. acs.orgacs.org One common method involves the reaction of indium trichloride (B1173362) with a stoichiometric amount of a sodium alkoxide. google.com For instance, reacting InCl₃ with two equivalents of sodium methoxide would yield InCl(OCH₃)₂, while using other sodium alkoxides (NaOR) would produce a library of analogues, InCl(OR)₂. Another established route is alcoholysis, where a precursor like indium triisopropoxide undergoes alcohol exchange reactions to yield other alkoxide compounds. acs.org A similar strategy could be envisioned starting from InCl(OCH₃)₂, using an excess of a different alcohol (R'OH) to displace the methoxy (B1213986) groups.

The primary challenge and simultaneous opportunity lie in achieving precise control over the stoichiometry to selectively produce the desired mixed chloride-alkoxide species rather than a mixture of products. The choice of the alkyl or aryl group (R) in the alkoxide ligand is critical for tuning the catalyst's properties. Electron-withdrawing groups on the alkoxide ligand are expected to increase the Lewis acidity of the indium center, enhancing its catalytic activity for reactions like Friedel-Crafts or Diels-Alder. Conversely, bulky alkoxide ligands can create a more sterically hindered environment, which could be exploited to achieve higher selectivity in certain transformations. mdpi.com

The table below outlines potential InCl(OR)₂ analogues and the projected impact of the 'R' group on the catalyst's properties.

| Analogue Formula | Alkoxide Group (R) | Potential Synthetic Route | Expected Effect on Reactivity |

| InCl(OCH₂CH₃)₂ | Ethoxide | InCl₃ + 2 NaOCH₂CH₃ | Slightly decreased Lewis acidity compared to methoxide; altered solubility. |

| InCl(OC(CH₃)₃)₂ | tert-Butoxide | InCl₃ + 2 NaOC(CH₃)₃ | Significantly increased steric hindrance; may enhance stereoselectivity. acs.org |

| InCl(OCH₂CF₃)₂ | 2,2,2-Trifluoroethoxide | InCl₃ + 2 NaOCH₂CF₃ | Increased Lewis acidity due to the inductive effect of fluorine atoms. |

| InCl(OPh)₂ | Phenoxide | InCl₃ + 2 NaOPh | Modified electronic properties through the aromatic ring; potential for π-stacking interactions. |

Further research into these synthetic methodologies is crucial for creating a toolkit of indium-based catalysts with tailored reactivity for specific organic transformations.

Exploration of Asymmetric Catalysis with Chiral InCl(OCH₃)₂ Derivatives for Enantioselective Transformations

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, essential for the production of pharmaceuticals and fine chemicals. frontiersin.orgresearchgate.net While the use of achiral InCl(OCH₃)₂ is limited in this context, its derivatization with chiral ligands presents a significant opportunity for developing novel, highly effective enantioselective catalysts. The field of asymmetric catalysis using indium complexes generated in situ from InCl₃ or indium triflate (In(OTf)₃) is well-established and provides a strong foundation for this exploration. acs.orgorganic-chemistry.orgacs.orgnih.gov

Chiral derivatives of indium chloride methoxide can be synthesized by reacting InCl(OCH₃)₂ with chiral bidentate ligands, such as chiral diols, amino alcohols, or BINOL (1,1'-bi-2-naphthol). This ligand exchange would generate a well-defined, pre-formed chiral catalyst where the stereochemical information is embedded in the ligand framework around the indium center. These chiral catalysts could then be applied to a wide range of enantioselective reactions.

Research has demonstrated that chiral indium(III) complexes are highly effective in promoting key carbon-carbon bond-forming reactions with excellent enantioselectivity. rsc.orgnih.gov For example, indium(III)-BINOL complexes have been successfully used in the catalytic asymmetric allylation of aldehydes and the alkynylation of both aromatic and aliphatic aldehydes, achieving high yields and enantiomeric excesses (ee) often exceeding 90%. rsc.orgnih.govthieme-connect.de Similarly, chiral indium complexes have been developed for enantioselective Diels-Alder reactions, affording cycloadducts with up to 98% ee. acs.orgorganic-chemistry.org The success of these in situ systems strongly suggests that well-defined chiral InCl(OR)₂ derivatives would be potent catalysts for these and other transformations, including Michael additions and hetero-Diels-Alder reactions. acs.orgnih.govrsc.org

The table below summarizes representative enantioselective transformations where chiral indium catalysts have shown significant promise, highlighting the potential applications for chiral InCl(OCH₃)₂ derivatives.

| Reaction Type | Chiral Ligand | Indium Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diels-Alder | (S)-BINOL | InCl₃ | 74 | 98 | acs.orgorganic-chemistry.org |

| Aldehyde Allylation | (S)-BINOL | InCl₃ | up to 95 | 90-96 | rsc.org |

| Aldehyde Alkynylation | (R)-BINOL | In(OTf)₃ | up to 99 | >99 | nih.gov |

| Hetero-Diels-Alder | Chiral N,N'-Dioxide | In(OTf)₃ | up to 95 | up to 98 | acs.org |

| Michael Addition | Cinchona Alkaloids | (organocatalyst) | up to 99 | up to 99 | nih.gov |

The primary challenge in this area is the synthesis and characterization of stable, well-defined chiral indium alkoxide complexes. Overcoming this will allow for detailed mechanistic studies and the rational design of second-generation catalysts with even greater efficiency and selectivity.

Integration of InCl(OCH₃)₂ in Multicomponent Reaction Sequences and Flow Chemistry Systems

The integration of InCl(OCH₃)₂ and its analogues into more complex and efficient chemical manufacturing processes, such as multicomponent reactions (MCRs) and continuous flow chemistry, represents a significant future direction.

Multicomponent Reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.net Indium(III) chloride has already proven to be an effective catalyst for various MCRs, including the Ugi and Biginelli reactions, which are vital for generating libraries of structurally diverse, drug-like molecules. researchgate.netnih.govmdpi.com The Lewis acidic nature of the indium catalyst is crucial for activating carbonyl or imine components towards nucleophilic attack. researchgate.net It is hypothesized that InCl(OCH₃)₂ could serve as an excellent catalyst for these transformations, potentially offering advantages over InCl₃, such as improved solubility in organic solvents and a modulated Lewis acidity that could lead to higher selectivity or tolerance for sensitive functional groups. alfa-chemistry.com

| Multicomponent Reaction | Typical Reactants | Product Type | Potential Role of InCl(OCH₃)₂ |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Activation of the imine intermediate. nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Activation of the aldehyde and iminium ion. mdpi.com |

| Aza Diels-Alder | Imine, Diene | Tetrahydroquinolines | Lewis acid catalysis of the cycloaddition. researchgate.net |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitriles | Activation of the imine for cyanide addition. acs.org |

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including superior process control, enhanced safety, and easier scalability. goflow.at A major challenge in applying homogeneous Lewis acid catalysts like InCl(OCH₃)₂ to flow systems is the difficulty in separating the catalyst from the product stream. The solution lies in heterogenization : immobilizing the catalyst onto a solid support. researchgate.netqualitas1998.net

An indium chloride methoxide catalyst could be anchored to supports like silica, polymers, or metal-organic frameworks (MOFs). nih.govchemistryviews.org This supported catalyst could then be packed into a column (a packed-bed reactor) through which the reactant solution is pumped. goflow.at This approach would combine the reactivity of the indium catalyst with the practical benefits of heterogeneous systems, such as easy catalyst recovery and reuse, and the elimination of product contamination by the metal. qualitas1998.netdoaj.org However, significant challenges must be addressed, including catalyst leaching from the support, potential pressure drops in the reactor, and maintaining high catalytic activity upon immobilization. helgroup.comnews-medical.net The development of robust, recyclable, and highly active supported InCl(OCH₃)₂-based catalysts is a critical goal for the future of sustainable chemical manufacturing.

Q & A

Q. What are the established synthesis methods for indium chloride methoxide, and how can purity be ensured?

Indium chloride methoxide can be synthesized via transmetallation reactions, analogous to the preparation of diorganozinc reagents. For example, reacting indium chloride with methoxide sources (e.g., lithium methoxide) in anhydrous solvents under inert atmospheres can yield the compound. Byproducts like methoxymagnesium halides are removed via centrifugation or filtration, ensuring purity . Post-synthesis, purity is validated using elemental analysis, NMR spectroscopy, and thin-layer chromatography (TLC) to confirm the absence of residual reactants or decomposition products .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 271.29 g/mol | |

| Density | 3.46 g/mL at 25°C | |

| Decomposition Products | HCl, CO, CO₂, NOₓ |

Q. Which characterization techniques are critical for verifying the structural integrity of indium chloride methoxide?

Essential techniques include:

Q. What are the optimal storage conditions to maintain stability?

Indium chloride methoxide is sensitive to light, moisture, and temperature extremes. Store in amber glassware under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with strong oxidizers, which may trigger hazardous reactions (e.g., HCl release) .

Q. How is indium chloride methoxide applied in academic research?

It serves as:

- A precursor in organometallic synthesis (e.g., cross-coupling reactions) .

- A radioactive tracer in antibody labeling (e.g., In-111 isotopes for imaging) .

Advanced Questions

Q. What reaction mechanisms govern the role of indium chloride methoxide in transmetallation processes?

In cross-coupling reactions, indium chloride methoxide acts as a mediator, transferring methoxide ligands to transition metals. The process involves ligand exchange at the indium center, with solubility and reactivity influenced by solvent polarity and steric effects. Byproduct removal (e.g., MeOMgCl precipitation) is critical to prevent side reactions .

Q. How can researchers mitigate challenges in handling air- and moisture-sensitive indium chloride methoxide?

- Use Schlenk lines or gloveboxes for synthesis and purification.

- Employ anhydrous solvents (e.g., THF, toluene) and rigorously dry glassware.

- Monitor reaction progress via in situ spectroscopic techniques to minimize exposure .

Q. What advanced analytical methods resolve impurities in indium chloride methoxide batches?

Q. How should researchers address contradictions in literature data on physicochemical properties?

Discrepancies in properties like vapor pressure or log Pow (see : "no data available") necessitate:

- Experimental replication under controlled conditions.

- Cross-validation using multiple techniques (e.g., computational modeling paired with empirical measurements).

- Transparent reporting of methodology to enable peer verification .

Q. What safety protocols are critical given the compound’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.